molecular formula C15H13ClN2O5S B2541672 4-Chloro-2-(4-acetamidobenzenesulfonamido)benzoic acid CAS No. 851109-36-9

4-Chloro-2-(4-acetamidobenzenesulfonamido)benzoic acid

Cat. No. B2541672
CAS RN: 851109-36-9
M. Wt: 368.79
InChI Key: LZPIPKUJAHFIGJ-UHFFFAOYSA-N
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Description

“4-Chloro-2-(4-acetamidobenzenesulfonamido)benzoic acid” is a chemical compound with the molecular weight of 368.8 . It is a powder in physical form . The IUPAC name for this compound is "2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4-chlorobenzoic acid" .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, derivatives of 4-(2-chloroacetamido) benzoic acid were synthesized by Fischer’s esterification, Schotten-Baumann, and substitution reactions .


Molecular Structure Analysis

The InChI code for this compound is "1S/C15H13ClN2O5S/c1-9(19)17-11-3-5-12(6-4-11)24(22,23)18-14-8-10(16)2-7-13(14)15(20)21/h2-8,18H,1H3,(H,17,19)(H,20,21)" . This code provides a detailed description of the molecule’s structure.

Scientific Research Applications

Ion Channel Modulation

CBA has been investigated as a small molecule inhibitor for TMEM206 , a chloride ion channel. TMEM206 is functionally expressed in colorectal cancer cell lines, but interestingly, it does not play a critical role in acid-induced cell death in these cells . CBA effectively inhibits TMEM206, making it a promising scaffold for future TMEM206 inhibitors.

Cell Signaling

Chloride ions participate in cellular signaling pathways. By targeting TMEM206, CBA may affect signaling cascades that involve Cl^- flux. Investigating its role in calcium-dependent signaling or other pathways could be informative.

properties

IUPAC Name

2-[(4-acetamidophenyl)sulfonylamino]-4-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O5S/c1-9(19)17-11-3-5-12(6-4-11)24(22,23)18-14-8-10(16)2-7-13(14)15(20)21/h2-8,18H,1H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPIPKUJAHFIGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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